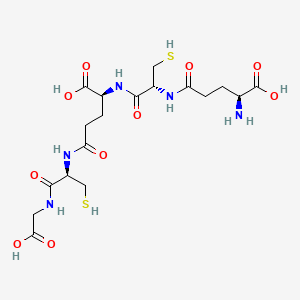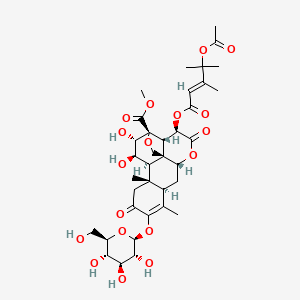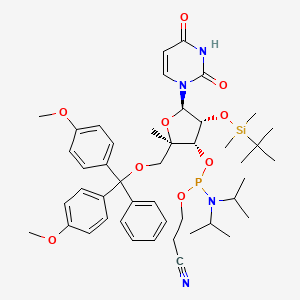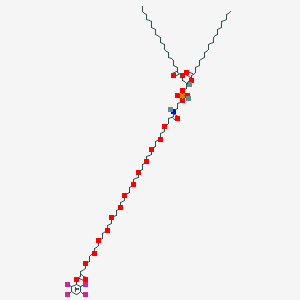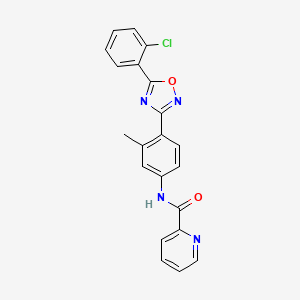
mGlu4 receptor agonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “mGlu4 receptor agonist 1” is a selective agonist for the metabotropic glutamate receptor 4 (mGlu4). Metabotropic glutamate receptors are a family of G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. The mGlu4 receptor is part of Group III metabotropic glutamate receptors, which are primarily located on presynaptic terminals and are involved in inhibiting neurotransmitter release .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mGlu4 receptor agonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include the use of protecting groups, selective functional group transformations, and purification steps to obtain the desired compound with high purity. Common reagents used in the synthesis include various organic solvents, catalysts, and reagents for specific functional group modifications .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistent quality and yield. This may include optimizing reaction conditions, using continuous flow reactors, and implementing stringent quality control measures to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
mGlu4 receptor agonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: Involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .
Wissenschaftliche Forschungsanwendungen
mGlu4 receptor agonist 1 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of mGlu4 receptor agonist 1 involves binding to the mGlu4 receptor and activating it. This activation leads to the inhibition of neurotransmitter release through the modulation of G-protein signaling pathways. The molecular targets include the mGlu4 receptor itself and downstream signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). The pathways involved include the inhibition of adenylate cyclase and the reduction of cAMP levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to mGlu4 receptor agonist 1 include other selective agonists and positive allosteric modulators of mGlu4 receptors, such as:
- L-(+)-2-amino-4-phosphonobutyric acid (L-AP4)
- L-serine-O-phosphate (L-SOP)
- (1S, 2R)-1-amino-2-phosphonomethylcyclopropanecarboxylic acid ((1S, 2R)-APCPr)
Uniqueness
This compound is unique in its high selectivity and potency for the mGlu4 receptor compared to other similar compounds. This selectivity allows for more precise modulation of mGlu4 receptor activity, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C21H15ClN4O2 |
|---|---|
Molekulargewicht |
390.8 g/mol |
IUPAC-Name |
N-[4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-3-methylphenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H15ClN4O2/c1-13-12-14(24-20(27)18-8-4-5-11-23-18)9-10-15(13)19-25-21(28-26-19)16-6-2-3-7-17(16)22/h2-12H,1H3,(H,24,27) |
InChI-Schlüssel |
RNDMJFKGWGEUBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)C3=NOC(=N3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)
